4-Formyl-3-isopropylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

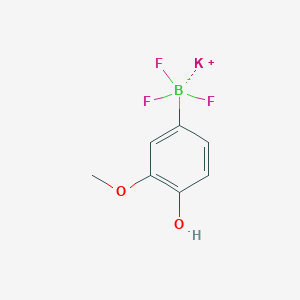

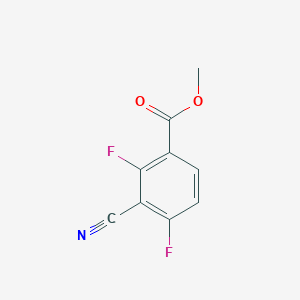

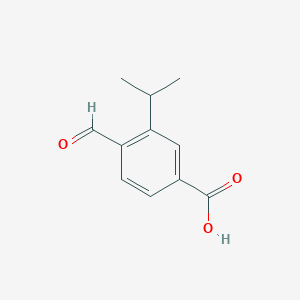

4-Formyl-3-isopropylbenzoic acid is a chemical compound with the CAS Number: 1289016-68-7 . It has a molecular weight of 192.21 and its IUPAC name is this compound . It is a solid at room temperature .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Safety and Hazards

The safety information available indicates that 4-Formyl-3-isopropylbenzoic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

A structurally similar compound, 4-isopropylbenzoic acid, has been reported to inhibit mushroom tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

If we consider the action of the structurally similar compound, 4-isopropylbenzoic acid, it acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase . This suggests that it might bind to the enzyme and prevent its normal function, thereby inhibiting the production of melanin.

Biochemical Pathways

Based on the action of 4-isopropylbenzoic acid, it could potentially affect the melanogenesis pathway by inhibiting tyrosinase . This could lead to reduced melanin production and downstream effects on pigmentation.

Result of Action

If it acts similarly to 4-Isopropylbenzoic acid, it could potentially lead to decreased melanin production at the cellular level, resulting in changes in pigmentation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and its interaction with its target. For 4-Formyl-3-isopropylbenzoic acid, it is known to be a solid at room temperature and has a storage temperature of 2-8°C . .

Analyse Biochimique

Biochemical Properties

It is known that this compound plays a crucial role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)

Cellular Effects

Given its role in the synthesis of ibuprofen, it may indirectly influence various cellular processes through the action of ibuprofen. Ibuprofen is known to inhibit the enzyme cyclooxygenase, which plays a key role in the production of prostaglandins, lipid compounds that have diverse effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a precursor in the synthesis of ibuprofen

Metabolic Pathways

Given its role as a precursor in the synthesis of ibuprofen, it may be involved in the metabolic pathways of this drug.

Propriétés

IUPAC Name |

4-formyl-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBFFFDYZZEBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6305533.png)